molecular formula C8H14N4O6 B583191 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose CAS No. 92659-90-0

2-[(Azidoacetyl)amino]-2-deoxy-D-glucose

Cat. No.: B583191
CAS No.: 92659-90-0
M. Wt: 262.222
InChI Key: SBNIXWHTKPFIQR-LRSZDJBLSA-N
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Description

2-[(Azidoacetyl)amino]-2-deoxy-D-glucose, also known as ‘Azido-sugar,’ is a versatile chemical compound used in various scientific experiments . It is a type of sugar molecule that contains a nitrogen-containing component called azide, which is a highly reactive group . The compound has several unique physical and chemical properties, which make it valuable in various fields of research and industry, including biochemistry, molecular biology, and glycobiology .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-deoxy-D-glucose with azidoacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the azide group . The resulting product is purified by recrystallization .


Molecular Structure Analysis

The molecular formula of this compound is C8H14N4O6 . Its average mass is 262.220 Da and its monoisotopic mass is 262.091339 Da .


Chemical Reactions Analysis

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation and are often time-consuming, low-yielding, and labor-intensive .


Physical and Chemical Properties Analysis

The compound has several unique physical and chemical properties, which make it valuable in various fields of research and industry, including biochemistry, molecular biology, and glycobiology . The molecule is often used in chemical labeling and bioorthogonal chemical reactions, where its azide group is selectively reacted with another molecule containing a reactant group .

Scientific Research Applications

  • Synthesis of Antiviral Nucleosides : 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose derivatives have been synthesized for potential use as antiviral nucleosides. For instance, the synthesis of 3′-azido-2′,3′-dideoxy-4′-ketohexopyranoid analogues from peracetylated 2-deoxy-D-glucose, which could have antiviral applications, was demonstrated by Khan et al. (2002) (Khan et al., 2002).

  • Chemical Reactions and Derivatives : Research has explored various chemical reactions involving 2-amino-2-deoxy-D-glucose, a related compound. For example, González et al. (1965) described the reaction between 2-amino-2-deoxy-D-glucose and 2,4-pentanedione, leading to several compounds with potential applications (González et al., 1965).

  • Synthesis of Bacterial Peptidoglycan Components : Termin and Schmidt (1992) reported the synthesis of a tetrasaccharide component of bacterial peptidoglycan starting from 2-azido-2-deoxy-D-glucose, highlighting its application in understanding bacterial cell wall structures (Termin & Schmidt, 1992).

  • Improved Synthetic Methods : The improvement of synthetic methods for compounds derived from 2-deoxy-2-amino glucose, closely related to this compound, has been a focus of research. Hua (2006) improved the synthesis of 2-deoxy-2-amino-tetraacetyl-β-D-glucose, which could be relevant for the synthesis of similar compounds (Hua, 2006).

  • Glycosylation Strategies and Protecting Groups : Aly and El Ashry (2016) discussed robust N-protecting groups for glucosamine in glycosylation strategies, which is relevant for the synthesis and manipulation of this compound derivatives (Aly & El Ashry, 2016).

  • Synthesis of Fluorinated Derivatives for PET Imaging : Elgland et al. (2017) reported on β-configured clickable [18F]FDGs as novel fluoroglycosylation tools for PET imaging, highlighting the potential of modified 2-deoxy-2-amino glucose derivatives in medical imaging (Elgland et al., 2017).

Mechanism of Action

Properties

IUPAC Name

2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNIXWHTKPFIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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